N-(2,4-dimethylphenyl)-2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide
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Overview
Description
N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a dimethylphenyl group, a methoxypyridine ring, and a piperidine moiety. These structural features suggest that the compound may have significant biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves several steps. One common method involves the reaction of 2,4-dimethylphenylamine with formic acid to produce N-(2,4-dimethylphenyl)formamide . This intermediate is then reacted with various reagents to introduce the methoxypyridine and piperidine groups, followed by acetylation to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies to understand its interaction with biological targets.
Medicine: Potential therapeutic applications include its use as an analgesic or anti-inflammatory agent.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may act on ion channels or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes or block receptor sites, thereby reducing pain or inflammation .
Comparison with Similar Compounds
N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE can be compared with other similar compounds such as N-(2,4-dimethylphenyl)formamide . While both compounds share the dimethylphenyl group, the presence of the methoxypyridine and piperidine moieties in N-(2,4-DIMETHYLPHENYL)-2-{5-METHOXY-2-[(4-METHYLPIPERIDIN-1-YL)METHYL]-4-OXO-1,4-DIHYDROPYRIDIN-1-YL}ACETAMIDE provides it with unique properties and potential applications. Other similar compounds include various derivatives of dimethylphenyl and piperidine, each with distinct chemical and biological activities.
Properties
Molecular Formula |
C23H31N3O3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]acetamide |
InChI |
InChI=1S/C23H31N3O3/c1-16-7-9-25(10-8-16)13-19-12-21(27)22(29-4)14-26(19)15-23(28)24-20-6-5-17(2)11-18(20)3/h5-6,11-12,14,16H,7-10,13,15H2,1-4H3,(H,24,28) |
InChI Key |
WTDCGLKQHKDLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)C)C)OC |
Origin of Product |
United States |
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